molecular formula C18H22N2S2 B1224779 1-(2,4-Dimethylphenyl)-3-[2-[(4-methylphenyl)thio]ethyl]thiourea

1-(2,4-Dimethylphenyl)-3-[2-[(4-methylphenyl)thio]ethyl]thiourea

Cat. No. B1224779
M. Wt: 330.5 g/mol
InChI Key: MOJMVAYTMNIPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylphenyl)-3-[2-[(4-methylphenyl)thio]ethyl]thiourea is a member of thioureas.

Scientific Research Applications

  • Molecular Structures and Reactions :

    • Studies have revealed the molecular structures of various N-Aryl-Substituted thioureas, highlighting the presence of hydrogen-bonded dimeric pairs in these compounds (Burgess et al., 1998).
    • The synthesis of novel thiourea derivatives and their potential in forming complexes with transition metals has been investigated, indicating the versatility of thiourea compounds in coordination chemistry (Soltani et al., 2018).
  • Biological Activities :

    • Research into thiourea derivatives has shown that they can exhibit significant antiproliferative activity against various cancer cell lines, suggesting potential applications in cancer research (Ghorab et al., 2013).
    • The antibacterial and anti-HIV activities of thiourea derivatives have been explored, highlighting their potential as therapeutic agents (Patel et al., 2007).
  • Structural Analysis and Hydrogen Bonding :

    • Studies on the crystal structures of thiourea derivatives have provided insights into their hydrogen bonding and molecular packing, which are crucial for understanding their chemical behavior and potential applications (Wawer et al., 1996).
    • X-ray crystallography has been used to determine the structures of various thiourea compounds, providing a foundation for their application in material science and other fields (Nycz et al., 2011).
  • Synthesis and Characterization :

    • The synthesis and characterization of thiourea derivatives have been extensively studied, leading to the development of novel compounds with varied properties and potential applications (Lipowska et al., 1996).

properties

Product Name

1-(2,4-Dimethylphenyl)-3-[2-[(4-methylphenyl)thio]ethyl]thiourea

Molecular Formula

C18H22N2S2

Molecular Weight

330.5 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-3-[2-(4-methylphenyl)sulfanylethyl]thiourea

InChI

InChI=1S/C18H22N2S2/c1-13-4-7-16(8-5-13)22-11-10-19-18(21)20-17-9-6-14(2)12-15(17)3/h4-9,12H,10-11H2,1-3H3,(H2,19,20,21)

InChI Key

MOJMVAYTMNIPLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=S)NC2=C(C=C(C=C2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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